4-Fluoro-3-(3-formylphenyl)benzoic acid
Description
4-Fluoro-3-(3-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a formylphenyl substituent at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the electron-withdrawing fluorine and the reactive formyl group.
The formyl group enables further functionalization, such as condensation reactions to form hydrazones or Schiff bases, which are common strategies in drug design . The fluorine atom enhances metabolic stability and influences lipophilicity, making the compound a candidate for pharmacokinetic optimization .
Properties
IUPAC Name |
4-fluoro-3-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMHOHDPAFACBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688874 | |
| Record name | 6-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-85-4 | |
| Record name | 6-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
Friedel-Crafts Acylation Approach
Early attempts utilized Friedel-Crafts acylation of 4-fluorobenzoic acid derivatives with 3-formylbenzoyl chloride. However, this method faced limitations:
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Low regioselectivity : Competing acylation at the para position of the fluorine substituent.
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Acid sensitivity : The formyl group underwent hydrolysis under strongly acidic conditions, reducing yields to 30–40%.
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling
The Suzuki reaction between 3-bromo-4-fluorobenzoic acid esters and 3-formylphenylboronic acid has emerged as a robust strategy:
Reaction Conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF/H₂O (4:1 v/v)
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Temperature: 80°C, 12 h
Yield : 68–72% after ester hydrolysis.
Key Advantage : Tolerance of the formyl group without requiring protection.
Carbonylative Coupling
A patent-pending method employs carbon monoxide insertion for simultaneous formyl group installation (Figure 1):
Procedure :
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Starting Material : 3-Bromo-4-fluorobenzoate ester.
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Catalyst System : Pd(dppf)Cl₂ (3 mol%), LiCl (1.5 equiv).
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Conditions : CO (50 psi), 80°C, 8 h.
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Workup : Acidic hydrolysis (HCl, 60°C) to yield the carboxylic acid.
Yield : 85–89% for the carbonylative step, 92% after hydrolysis.
Stepwise Experimental Protocols
Synthesis via Suzuki Coupling (Representative Protocol)
Materials :
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3-Bromo-4-fluorobenzoic acid methyl ester (1.0 equiv)
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3-Formylphenylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2.0 equiv)
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DMF/H₂O (10 mL total volume)
Procedure :
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Charge reagents into a Schlenk flask under N₂.
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Heat at 80°C for 12 h with stirring.
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Cool, dilute with EtOAc (20 mL), wash with brine (3 × 15 mL).
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Dry over Na₂SO₄, concentrate, and purify via silica chromatography (hexane:EtOAc = 3:1).
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Hydrolyze ester with NaOH (2M, 50°C, 4 h).
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Acidify to pH 2–3 with HCl, collect precipitate.
Optimization Strategies
Solvent Effects on Coupling Efficiency
Comparative studies reveal solvent polarity critically impacts reaction rates:
| Solvent System | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| DMF/H₂O (4:1) | 98 | 72 |
| THF/H₂O (3:1) | 87 | 65 |
| Toluene/EtOH (2:1) | 45 | 32 |
Protecting Group Strategies
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Methyl ester : Standard for carboxylic acid protection; hydrolyzed under mild basic conditions.
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TBS ether : Tested for hydroxyl-containing intermediates but showed no yield improvement.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 10.32 (s, 1H, COOH)
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δ 9.98 (s, 1H, CHO)
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δ 8.21–7.45 (m, 7H, aromatic)
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δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃) [ester intermediate]
IR (KBr) :
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1695 cm⁻¹ (C=O, carboxylic acid)
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1660 cm⁻¹ (C=O, aldehyde)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(3-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Fluoro-3-(3-carboxyphenyl)benzoic acid.
Reduction: 4-Fluoro-3-(3-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(3-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-formylphenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to yield desired products. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Key Substituents
The following table compares 4-Fluoro-3-(3-formylphenyl)benzoic acid with structurally related benzoic acid derivatives:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and sulfamoyl groups increase acidity and polarity compared to the formylphenyl substituent, affecting solubility and binding interactions .
- Bioactivity: Sulfamoyl and alkylamino derivatives (e.g., compound 15) exhibit diuretic and antihypertensive properties via NKCC1 inhibition, whereas morpholine sulfonyl derivatives enhance aqueous solubility for improved bioavailability .
- Formyl Group Utility : The formylphenyl group in the target compound allows for versatile derivatization, a feature absent in morpholine sulfonyl or trifluoromethyl analogues .
Physical and Chemical Properties
- Lipophilicity : The trifluoromethyl group (logP ~2.5) increases lipophilicity compared to the formylphenyl derivative (estimated logP ~2.0), impacting membrane permeability .
- Solubility : Morpholine sulfonyl derivatives exhibit superior aqueous solubility (>10 mg/mL) due to the polar sulfonyl group, whereas formylphenyl analogues may require formulation aids .
- Thermal Stability : Sulfamoyl derivatives (e.g., compound 15) show stability up to 250°C, while formyl-containing compounds may degrade at lower temperatures due to aldehyde reactivity .
Q & A
Q. Basic Synthesis Routes
- Stepwise Functionalization : Begin with a benzoic acid scaffold. Introduce fluorine at the 4-position via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions. Subsequent formylation at the 3-position can be achieved via Friedel-Crafts acylation using 3-formylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to attach a pre-functionalized 3-formylphenyl boronic acid derivative to a fluorinated benzoic acid precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for regioselectivity .
Q. Advanced Optimization Challenges
- Selectivity Issues : Competing substitution at adjacent positions may occur due to electron-withdrawing effects of the fluorine atom. Mitigate by adjusting reaction temperature (e.g., 0–5°C for fluorination) and stoichiometric ratios of reagents .
- Purification Methods : Use preparative HPLC or recrystallization (ethanol/water) to isolate the target compound from byproducts like dehalogenated intermediates .
How should researchers characterize the structural and electronic properties of this compound?
Q. Basic Characterization Techniques
- Spectroscopy :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluorine splitting in aromatic regions) and confirm formyl proton resonance at ~9.8–10.0 ppm .
- IR Spectroscopy : Detect characteristic stretches for carboxylic acid (2500–3300 cm⁻¹, broad) and formyl (1680–1720 cm⁻¹) groups .
- Mass Spectrometry : Confirm molecular weight (theoretical: ~260–270 g/mol) via ESI-MS or MALDI-TOF .
Q. Advanced Analytical Approaches
- X-ray Crystallography : Resolve crystal packing and intermolecular hydrogen bonding between the carboxylic acid and formyl groups, which influence solubility .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of fluorine on aromatic ring reactivity and charge distribution .
What are the key reactivity patterns of 4-Fluoro-3-(3-formylphenyl)benzoic acid in medicinal chemistry?
Q. Basic Reactivity
- Condensation Reactions : The formyl group undergoes Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives), useful in prodrug design .
- Carboxylic Acid Functionalization : Convert to esters (via Fischer esterification) or amides (using EDC/HOBt coupling) for improved bioavailability .
Q. Advanced Mechanistic Studies
- Enzyme Inhibition : Screen against cyclooxygenase (COX-2) or kinases using fluorescence polarization assays. Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets .
- Metabolic Stability : Assess in vitro hepatic microsomal assays to evaluate susceptibility to cytochrome P450 oxidation, particularly at the formyl group .
How can researchers resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?
Q. Basic Troubleshooting
- Batch Purity : Contaminants (e.g., unreacted intermediates) may skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
- Solvent Effects : Bioactivity discrepancies may arise from DMSO vs. aqueous solubility. Use standardized solvent systems (e.g., PBS buffer) for assays .
Q. Advanced Data Reconciliation
- Structure-Activity Relationships (SAR) : Compare positional isomer effects (e.g., 3-formyl vs. 4-formyl substitution) using molecular docking simulations to clarify target engagement .
- Pharmacokinetic Profiling : Conduct comparative studies with deuterated analogs to isolate metabolic pathways contributing to variability .
What computational tools are recommended for predicting the compound’s interactions with biological targets?
Q. Advanced Methodologies
- Molecular Dynamics (MD) Simulations : Model binding to proteins (e.g., albumin) using GROMACS or AMBER to assess stability of hydrogen bonds involving the carboxylic acid group .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like carbonic anhydrase, leveraging fluorine’s hydrophobic interactions .
- ADMET Prediction : Employ SwissADME or pkCSM to forecast absorption and toxicity profiles, focusing on the formyl group’s liability to metabolic oxidation .
How does the compound’s regiochemistry influence its application in material science?
Q. Advanced Applications
- Coordination Polymers : The carboxylic acid and formyl groups act as bifunctional ligands for metal-organic frameworks (MOFs). Test with lanthanides (e.g., Eu³⁺) for luminescent materials .
- Surface Functionalization : Immobilize on gold nanoparticles (via thiol-modified derivatives) for biosensor development. Characterize using AFM and XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
